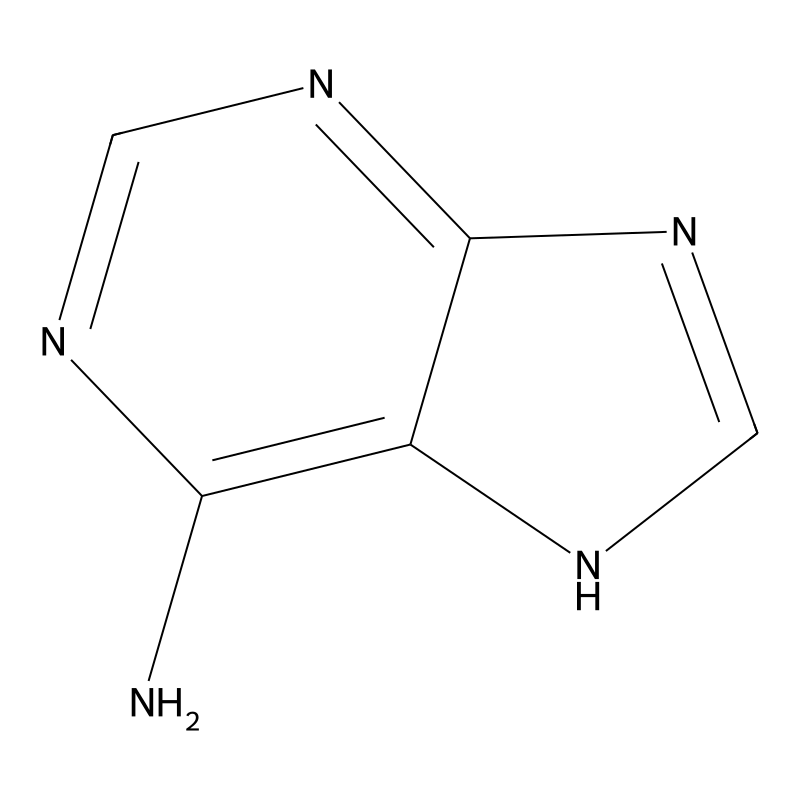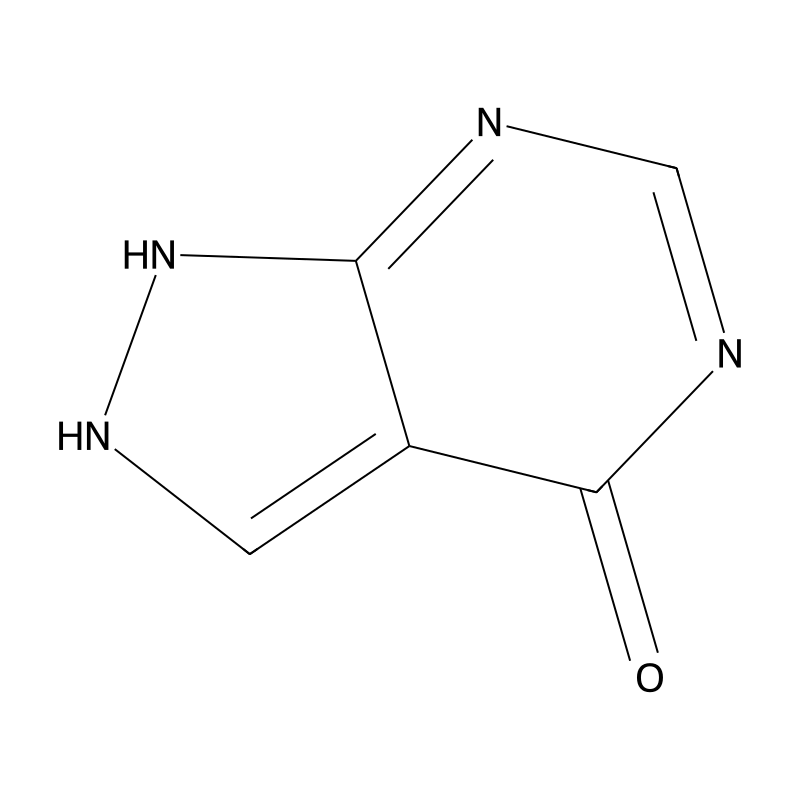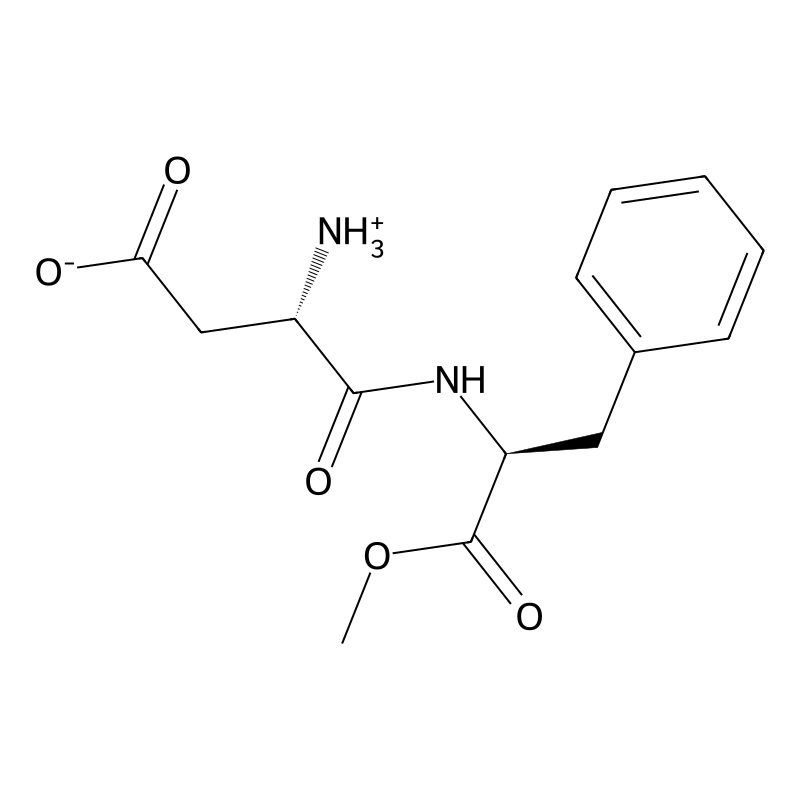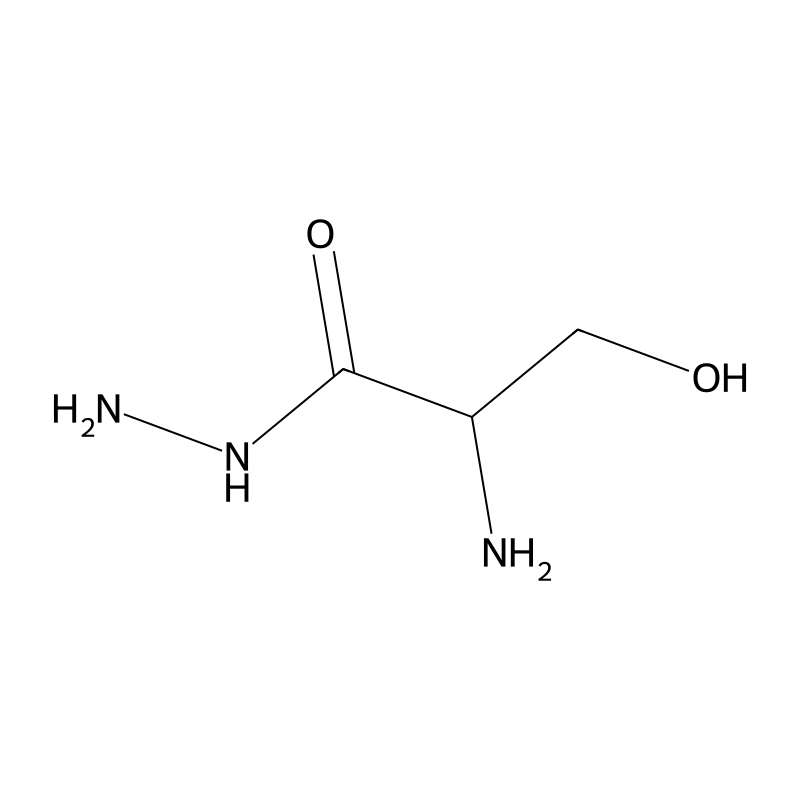Pharmacopeia & Metrological Institutes Standards
CAS No.:73-24-5
Molecular Formula:C5H5N5
Molecular Weight:135.13 g/mol
Availability:
In Stock
CAS No.:97-59-6
Molecular Formula:C4H6N4O3
Molecular Weight:158.12 g/mol
Availability:
In Stock
CAS No.:315-30-0
Molecular Formula:C5H4N4O
Molecular Weight:136.11 g/mol
Availability:
In Stock
CAS No.:22839-47-0
Molecular Formula:C14H18N2O5
Molecular Weight:294.30 g/mol
Availability:
In Stock
CAS No.:22518-27-0
Molecular Formula:C10H10ClNO
Molecular Weight:195.64 g/mol
Availability:
In Stock
CAS No.:64616-76-8
Molecular Formula:C3H9N3O2
Molecular Weight:119.12 g/mol
Availability:
In Stock





